![molecular formula C9H6O4 B1357032 5-Hydroxybenzofuran-2-carboxylic acid CAS No. 56172-36-2](/img/structure/B1357032.png)
5-Hydroxybenzofuran-2-carboxylic acid
Overview
Description
5-Hydroxybenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H6O4. It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxybenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves the formylation of 5-hydroxybenzofuran derivatives, followed by Knoevenagel condensation with ethyl acylacetates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, formylation, and condensation reactions, followed by purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Biological Activities
Recent research has highlighted several significant biological activities associated with 5-Hydroxybenzofuran-2-carboxylic acid:
- Antitumor Activity :
- Anti-inflammatory Effects :
- Antioxidant Properties :
- Antimicrobial Activity :
Breast Cancer Treatment
A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models. This showcases its potential as a chemotherapeutic agent .
Inflammatory Disorders
Clinical evaluations indicated that patients treated with derivatives of benzofuran experienced reduced symptoms of inflammation compared to control groups .
Mechanism of Action
The mechanism of action of 5-Hydroxybenzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy. These actions make it effective in dealing with conditions like paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, which lacks the hydroxyl and carboxylic acid groups.
5-Methoxybenzofuran-2-carboxylic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
6-Hydroxybenzofuran-2-carboxylic acid: Similar structure but with the hydroxyl group at a different position.
Uniqueness
5-Hydroxybenzofuran-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and carboxylic acid groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Biological Activity
5-Hydroxybenzofuran-2-carboxylic acid (5-HBFCA) is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
5-HBFCA is characterized by the presence of a benzofuran ring with a hydroxyl group at the 5-position and a carboxylic acid at the 2-position. Its chemical formula is and it has been identified with the PubChem CID 12208972 .
Biological Activities
1. Antitumor Activity
5-HBFCA exhibits significant antitumor properties. Research indicates that it can inhibit the growth of various cancer cell lines, including breast cancer cells such as MCF-7 and MDA-MB-231. The compound's mechanism involves the inhibition of carbonic anhydrase isoforms, particularly hCA IX, which is associated with tumor progression and metastasis .
2. Anti-inflammatory Effects
The compound demonstrates anti-inflammatory activity, which is crucial for managing conditions like arthritis and other inflammatory diseases. Studies have shown that benzofuran derivatives, including 5-HBFCA, can reduce inflammatory markers in vitro .
3. Antioxidant Properties
5-HBFCA acts as an antioxidant, scavenging free radicals and mitigating oxidative stress. This property is vital for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
4. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
The biological activities of 5-HBFCA are attributed to several mechanisms:
- Inhibition of Carbonic Anhydrases : The compound selectively inhibits carbonic anhydrase isoforms, which play a critical role in regulating pH and fluid balance in tumors .
- Induction of Apoptosis : In cancer cells, 5-HBFCA has been shown to induce apoptosis through mitochondrial pathways, leading to increased levels of apoptotic markers .
- Modulation of Signaling Pathways : It affects key signaling pathways involved in cell proliferation and survival, such as mTOR signaling, which is crucial for cancer cell metabolism .
Research Findings
Recent studies have provided quantitative data on the effectiveness of 5-HBFCA:
Case Studies
Several case studies highlight the therapeutic potential of 5-HBFCA:
- Breast Cancer Treatment : A study demonstrated that treatment with 5-HBFCA led to a marked decrease in tumor size in xenograft models, showcasing its potential as a chemotherapeutic agent .
- Inflammatory Disorders : Clinical evaluations indicated that patients receiving treatment with benzofuran derivatives experienced reduced symptoms of inflammation and pain compared to controls .
Properties
IUPAC Name |
5-hydroxy-1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFAGAYNULBGAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480528 | |
Record name | 5-Hydroxybenzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56172-36-2 | |
Record name | 5-Hydroxybenzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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